2-[6-{[4-(4-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-1-hydrazinecarboximidamide
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Overview
Description
2-[6-{[4-(4-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-1-hydrazinecarboximidamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[6-{[4-(4-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-1-hydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further modified to enhance their biological activities .
Scientific Research Applications
2-[6-{[4-(4-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-1-hydrazinecarboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-{[4-(4-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-1-hydrazinecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-dione: Known for its biological and pharmacological activities.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceutical agents.
Indole derivatives: Studied for their anti-inflammatory and analgesic properties
Uniqueness
2-[6-{[4-(4-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-1-hydrazinecarboximidamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C26H30FN7O2 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
1-[[9-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-hydroxy-6-methoxy-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl]imino]guanidine |
InChI |
InChI=1S/C26H30FN7O2/c1-26(2)14-16(15-32-8-10-33(11-9-32)18-6-4-17(27)5-7-18)20-12-19(36-3)13-21-22(30-31-25(28)29)24(35)34(26)23(20)21/h4-7,12-14,35H,8-11,15H2,1-3H3,(H3,28,29) |
InChI Key |
RECBRCIDQYNUSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=CC(=CC3=C2N1C(=C3N=NC(=N)N)O)OC)CN4CCN(CC4)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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